

IM21.7c for Non-Viral mRNA Delivery Systems: A Technical Guide

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Compound of Interest

Compound Name: **IM21.7c**

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Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for non-viral mRNA delivery. A critical component of LNPs is the cationic or ionizable lipid, which is paramount for encapsulating the negatively charged mRNA and facilitating its delivery into the cytoplasm of target cells.

This technical guide provides an in-depth overview of **IM21.7c** (also known as LipidBrick® **IM21.7c**), a novel cationic lipid developed by Polyplus for the formulation of LNPs for mRNA delivery.^{[1][2][3][4][5][6][7]} **IM21.7c** is distinguished by its imidazolium-based polar head, which imparts a permanent positive charge to the LNP surface.^{[2][6][8]} This characteristic is reported to modulate the biodistribution of the LNPs, favoring delivery to the lungs and spleen while reducing the hepatic accumulation often observed with traditional ionizable lipid formulations.^{[2][5][9]} This guide will detail the physicochemical properties of **IM21.7c**, provide quantitative data on LNP formulations, outline key experimental protocols, and visualize the underlying mechanisms and workflows.

Physicochemical Properties and Formulation Data

IM21.7c is a cationic lipid with the chemical formula C59H117CIN2 and a molecular weight of 890.03 g/mol .^{[6][10]} Its unique imidazolium headgroup is a key structural feature that influences its function in mRNA delivery.

LNP Formulation and Physicochemical Characteristics

The formulation of LNPs is a critical process that determines their size, charge, and efficiency.

IM21.7c is typically formulated with other lipid components, including a helper lipid, cholesterol, and a PEGylated lipid, to form stable and effective LNPs. A recommended starting formulation for *in vivo* studies is presented below.

Component	Molar Ratio (%)
IM21.7c	40
DODMA	30
DPyPE	10
Cholesterol	18.5
DSG-PEG2k	1.5

Data sourced from a recommended positive control formulation.

The physicochemical properties of LNPs are critical for their *in vivo* performance. The following table summarizes the characteristics of an exemplary LNP formulation incorporating **IM21.7c**.

Parameter	Value
Particle Size (nm)	97 ± 1
Polydispersity Index (PDI)	0.089
Zeta Potential (mV)	+12
Encapsulation Efficiency (%)	98.0

Data from a study evaluating an IM21.7c-based LNP formulation.

In Vivo Biodistribution

A key advantage of **IM21.7c**-formulated LNPs is their altered biodistribution profile. The permanent cationic charge is believed to influence interactions with serum proteins and cell surfaces, leading to preferential accumulation in certain tissues.

Organ Distribution of Luciferase mRNA-LNPs in Mice

In a study utilizing luciferase-encoding mRNA, the biodistribution of **IM21.7c**-containing LNPs was assessed 24 hours after intravenous administration in mice. The results, quantified by luminescence, are summarized below.

Organ	Luciferase Expression (% of Total Signal)
Lungs	>95%
Spleen	~3%
Liver	<1%

Data represents the relative expression of luciferase in different organs.

This biodistribution pattern, with pronounced lung and spleen targeting and minimal liver uptake, highlights the potential of **IM21.7c** for therapeutic applications targeting these organs. [2][5][9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of **IM21.7c**-based mRNA delivery systems. The following sections provide protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of **IM21.7c**-containing LNPs using a microfluidic device, a method that allows for precise control over particle size and polydispersity.

Materials:

- **IM21.7c**

- Helper lipid (e.g., DOPE or a proprietary equivalent)
- Cholesterol
- PEGylated lipid (e.g., DMG-PEG 2000)
- mRNA in an appropriate buffer (e.g., 10 mM citrate buffer, pH 4.0)
- Ethanol (100%)
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Lipid Stock Solutions: Dissolve **IM21.7c**, helper lipid, cholesterol, and PEGylated lipid in 100% ethanol to achieve the desired molar ratios and final lipid concentration.
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the citrate buffer.
- Microfluidic Mixing:
 - Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
 - Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous:organic).
 - Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
- Dialysis:
 - Transfer the LNP solution to a dialysis cassette.

- Dialyze against PBS at 4°C overnight with at least two buffer changes to remove ethanol and unencapsulated mRNA.
- Characterization:
 - Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
 - Determine the zeta potential to assess surface charge.
 - Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

In Vitro Transfection

This protocol outlines the steps for transfecting cultured cells with **IM21.7c**-LNPs to assess mRNA delivery and protein expression.

Materials:

- Adherent cells (e.g., HeLa, HEK293, A549)
- Complete cell culture medium
- **IM21.7c**-LNPs encapsulating a reporter mRNA (e.g., GFP or luciferase)
- 96-well plates
- Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluence at the time of transfection.[\[11\]](#) Incubate overnight.
- LNP Treatment:
 - Dilute the **IM21.7c**-LNPs in complete cell culture medium to the desired final mRNA concentration.

- Remove the old medium from the cells and replace it with the LNP-containing medium.
- Incubation: Incubate the cells for 24-48 hours to allow for mRNA delivery and protein expression.
- Analysis:
 - For luciferase: Lyse the cells and measure luminescence using a plate reader after adding the luciferase substrate.
 - For GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells by flow cytometry.

In Vivo Biodistribution Study in Mice

This protocol describes a method to evaluate the biodistribution of **IM21.7c**-LNPs in a murine model.

Materials:

- **IM21.7c**-LNPs encapsulating a reporter mRNA (e.g., luciferase)
- Laboratory mice (e.g., BALB/c)
- Anesthetic
- In vivo imaging system (IVIS) or similar device
- Luciferin substrate
- Tissue homogenization equipment
- Luciferase assay reagents

Procedure:

- Animal Dosing: Administer the **IM21.7c**-LNPs to mice via the desired route (e.g., intravenous injection).

- In Vivo Imaging (Optional): At various time points post-injection, anesthetize the mice and inject the luciferin substrate. Image the bioluminescence using an IVIS to visualize the location of protein expression in real-time.
- Ex Vivo Analysis:
 - At the study endpoint, euthanize the mice and perfuse with saline to remove blood from the organs.
 - Dissect the organs of interest (e.g., liver, lungs, spleen, heart, kidneys).
 - Homogenize each organ in a suitable lysis buffer.
 - Perform a luciferase assay on the tissue homogenates to quantify protein expression in each organ.[12]
 - Normalize the luciferase activity to the total protein content of the tissue homogenate.

Cytotoxicity Assay

This protocol provides a method for assessing the potential cytotoxicity of **IM21.7c**-LNPs on cultured cells.

Materials:

- Cells of interest
- **IM21.7c**-LNPs
- 96-well plates
- Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
- Plate reader or fluorescence microscope

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

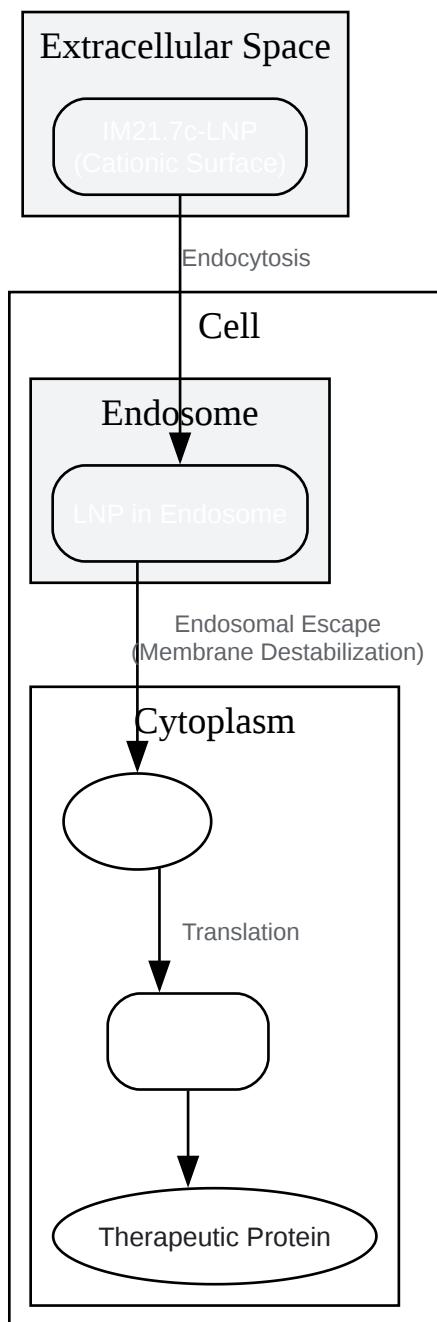
- Treatment: Expose the cells to a range of concentrations of **IM21.7c**-LNPs for a defined period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Viability Assessment:
 - MTT/MTS Assay: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine the metabolic activity of the cells, which correlates with viability.[13][14]
 - Live/Dead Staining: Stain the cells with fluorescent dyes that differentiate between live and dead cells. Image the plate using a fluorescence microscope and quantify the percentage of viable cells.
- Data Analysis: Calculate the cell viability for each LNP concentration relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cells are non-viable) can be determined.

Mechanisms and Workflows

Visualizing the proposed mechanisms of action and experimental workflows can aid in understanding the utility of **IM21.7c**.

Proposed Mechanism of mRNA Delivery and Endosomal Escape

The delivery of mRNA to the cytoplasm by cationic LNPs is a multi-step process. The positively charged surface of the **IM21.7c**-LNP is thought to facilitate interaction with the negatively charged cell membrane, leading to cellular uptake via endocytosis. Once inside the endosome, the cationic lipids are believed to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA into the cytoplasm.[15][16]

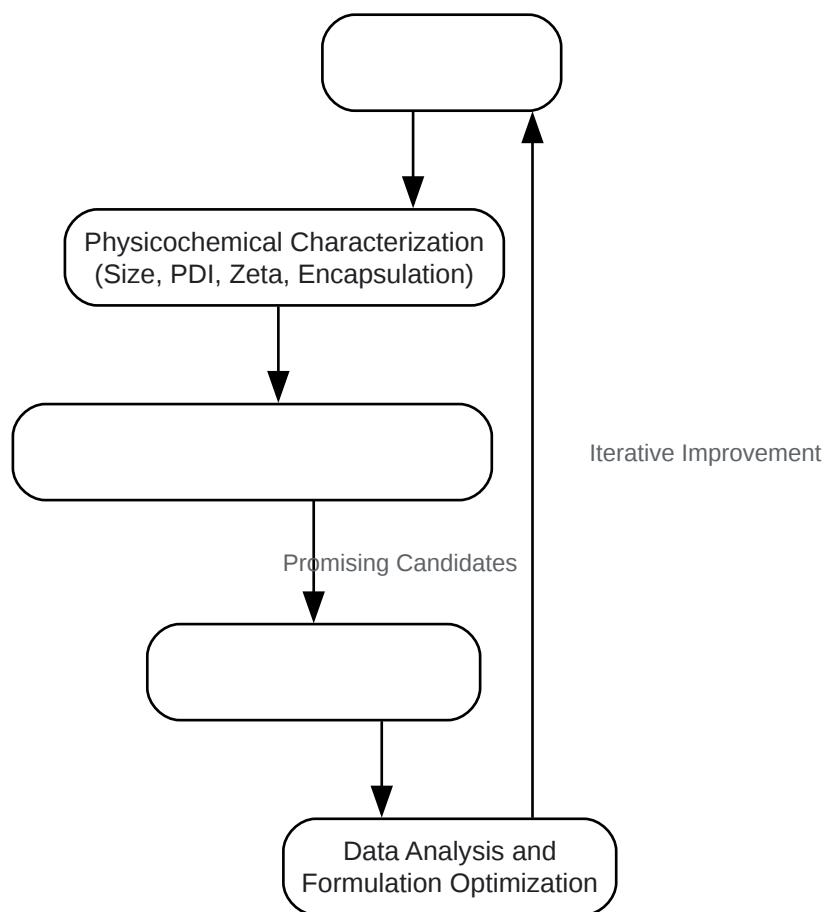


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Caption: Proposed pathway of **IM21.7c-LNP** mediated mRNA delivery.

Experimental Workflow for Evaluating **IM21.7c** LNPs

A systematic workflow is essential for the comprehensive evaluation of novel LNP formulations. This involves initial formulation and characterization, followed by *in vitro* and *in vivo* testing.

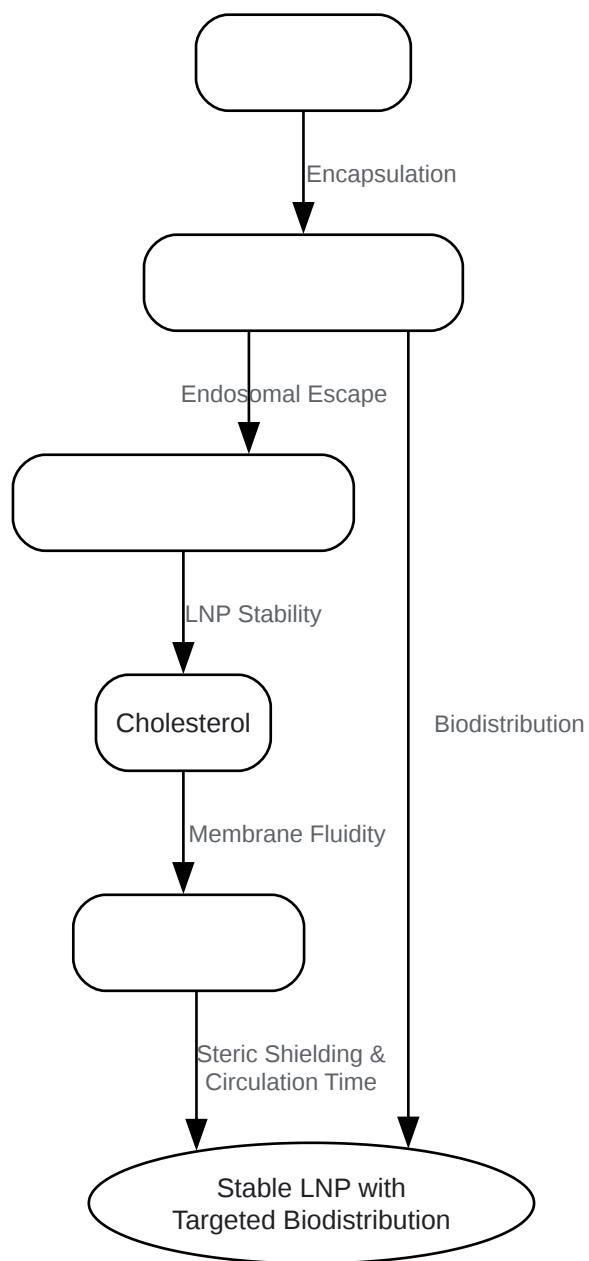


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Caption: A typical experimental workflow for the evaluation of **IM21.7c** LNPs.

Logical Relationship of LNP Components

The components of an LNP formulation are chosen for their specific functions, which are logically interconnected to achieve successful mRNA delivery.

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Caption: Functional relationships of the core components in an **IM21.7c** LNP.

Conclusion

IM21.7c represents a significant advancement in the field of cationic lipids for non-viral mRNA delivery. Its unique imidazolium-based structure offers the potential for a distinct biodistribution profile, with enhanced delivery to the lungs and spleen.^{[2][5][9]} This technical guide has provided a comprehensive overview of **IM21.7c**, including quantitative data, detailed

experimental protocols, and visualizations of key processes. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance the next generation of mRNA therapeutics. Further research and optimization of **IM21.7c**-based LNP formulations will undoubtedly continue to expand the therapeutic possibilities of mRNA.

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